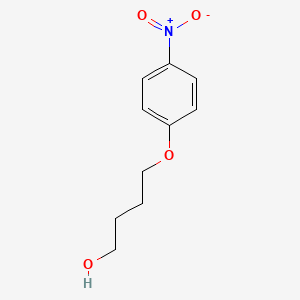
4-(4-Nitrophenoxy)butan-1-ol
Vue d'ensemble
Description
“4-(4-Nitrophenoxy)butan-1-ol” is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.2145 .
Molecular Structure Analysis
The molecular structure of “4-(4-Nitrophenoxy)butan-1-ol” consists of a butanol molecule where one of the hydrogen atoms in the butanol is replaced by a nitrophenoxy group .Applications De Recherche Scientifique
Anti-inflammatory Properties : A study by Goudie et al. (1978) on related compounds demonstrated that compounds with a small lipophilic group and a butan-2-one side chain showed significant anti-inflammatory activity (Goudie et al., 1978).
Force Field Development for Alcohols : Ferrando et al. (2009) developed a new force field for alcohols and polyalcohols, demonstrating the transferability of the potential through the simulation of a variety of alcohol families, including primary, secondary, tertiary alcohols, and diols (Ferrando et al., 2009).
Metabolism Studies : Research by Hecht et al. (1980) investigated the metabolism of a tobacco-specific carcinogen in rats, revealing metabolites resulting from alpha-hydroxylation and carbonyl reduction, providing insights into the metabolic pathways of similar compounds (Hecht et al., 1980).
Crystallographic Structure Analysis : Shi and Jiang (1999) disclosed the crystallographic structure of a compound similar to 4-(4-Nitrophenoxy)butan-1-ol, highlighting the importance of structural analysis in understanding the properties of such compounds (Shi & Jiang, 1999).
Polymer Synthesis and Characterization : Faghihi et al. (2011) synthesized and characterized new poly(ether–ester–imide)s using a derivative of 4-(4-Nitrophenoxy)butan-1-ol, showing their potential in creating thermally stable and organosoluble polymers (Faghihi et al., 2011).
Ultrasound-Assisted Organic Synthesis : Harikumar and Rajendran (2014) used ultrasound-assisted conditions to synthesize 1-butoxy-4-nitrobenzene, demonstrating the potential of ultrasound in enhancing reaction rates (Harikumar & Rajendran, 2014).
Hydrogen Bonding Studies in Butanols : Czarnecki et al. (2000) utilized two-dimensional near-infrared correlation spectroscopy to study hydrogen bonding in butanols, contributing to a better understanding of molecular interactions in such compounds (Czarnecki et al., 2000).
Solvation Dynamics in Binary Solvent Mixtures : A study by Silva et al. (2002) investigated the solvation dynamics of Brooker's merocyanine in various binary mixtures, providing insights into solvent-solvent and solute-solvent interactions (Silva et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-nitrophenoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,12H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKANDSBJREDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975638 | |
| Record name | 4-(4-Nitrophenoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)butan-1-ol | |
CAS RN |
60222-69-7 | |
| Record name | 1-Butanol, 4-(4-nitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060222697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Nitrophenoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




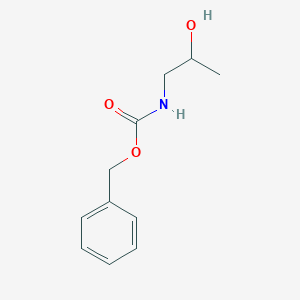
![2-[(4-Propylcyclohexyl)amino]propan-1-ol](/img/structure/B7876701.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol](/img/structure/B7876704.png)
![2-[(2,4-Dimethoxyphenyl)methylamino]propan-1-ol](/img/structure/B7876708.png)
![3-Hydroxy-S-[2-(trifluoromethyl)phenyl]propane-1-sulfonamide](/img/structure/B7876710.png)

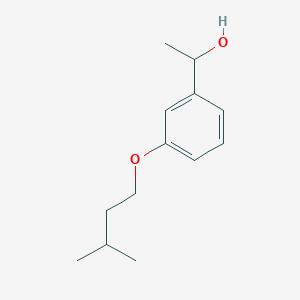

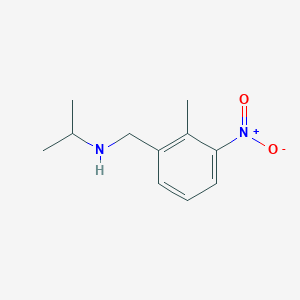

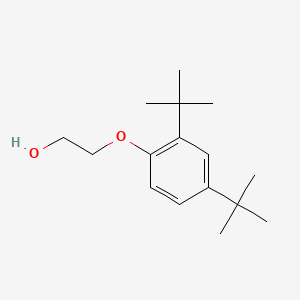

![2-[4-Piperazin-1-ylphenoxy]-ethanol](/img/structure/B7876785.png)